molecular formula C17H20N6 B14473877 N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine CAS No. 65873-86-1

N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine

Cat. No.: B14473877
CAS No.: 65873-86-1
M. Wt: 308.4 g/mol
InChI Key: MHMJEYLWWOJCOB-UHFFFAOYSA-N
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Description

N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring, which is further substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Pyrimidine ring synthesis: The pyrimidine ring can be synthesized by reacting appropriate nitriles with amidines.

    Coupling reactions: The benzimidazole and pyrimidine intermediates are then coupled using palladium-catalyzed cross-coupling reactions.

    Substitution with piperidine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole core with a pyrimidine ring and a piperidine moiety

Properties

CAS No.

65873-86-1

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H20N6/c1-12-11-15(23-9-5-2-6-10-23)21-16(18-12)22-17-19-13-7-3-4-8-14(13)20-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H2,18,19,20,21,22)

InChI Key

MHMJEYLWWOJCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)N4CCCCC4

Origin of Product

United States

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